N-(4-aminophenyl)-N-(tert-butyl)amine
Description
Contextualization within Amine Chemistry
Amines are organic derivatives of ammonia (B1221849) and are broadly classified based on the number of organic groups attached to the nitrogen atom. wikipedia.orgnumberanalytics.com Primary (1°) amines have one substituent, secondary (2°) amines have two, and tertiary (3°) amines have three. numberanalytics.com N-substituted anilines, also known as arylamines, are a specific subset where the nitrogen is directly bonded to an aromatic ring. wikipedia.orgncert.nic.in
| Property | N-(4-aminophenyl)-N-(tert-butyl)amine |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Classification | Secondary Arylamine |
| Key Functional Groups | Secondary Amine, Primary Amine, Phenyl Group, tert-Butyl Group |
Importance of Sterically Hindered Amine Motifs in Organic Synthesis
Steric hindrance is a crucial concept in organic chemistry where the spatial arrangement of atoms or groups within a molecule affects its reactivity. numberanalytics.com Large, bulky groups can physically block access to a reactive site, slowing down or preventing certain reactions. numberanalytics.com This effect, however, can be strategically harnessed to control the selectivity of a reaction, favoring one product over others. numberanalytics.com
Sterically hindered amines, which feature bulky substituents like the tert-butyl group, are particularly valuable in synthesis. enamine.net They can enhance the metabolic stability of drug candidates and improve solubility. enamine.net Furthermore, the steric bulk can prevent undesired side reactions, such as over-alkylation, and can direct reactions to occur at a specific, less-hindered position. acs.org The use of sterically demanding ligands and catalysts is a key strategy in modern catalysis to improve reaction outcomes. numberanalytics.comnih.gov
A closely related analog, N-(4-(tert-butylamino)phenyl) acetamide (B32628), serves as an excellent example of a sterically hindered building block in organic synthesis. This molecule is derived from this compound by acetylation of the primary amino group. This modification serves two purposes: the acetamide group protects the primary amine from unwanted reactions, while the persistent tert-butyl group provides the necessary steric hindrance.
This combination makes it a chemically differentiated and valuable intermediate, particularly for preparing drug candidates that require hindered amine motifs. Its utility has been highlighted in advanced synthetic methods, such as innovative hydroamination techniques, demonstrating its role in accessing traditionally difficult-to-synthesize structures.
| Compound | Molecular Formula | Key Features |
| N-(4-(tert-butylamino)phenyl) acetamide | C₁₂H₁₈N₂O | Sterically hindered secondary amine, Protected primary amine (acetamide) |
| This compound | C₁₀H₁₆N₂ | Sterically hindered secondary amine, Unprotected primary amine |
Overview of Research Trajectories for Aryl Amines
The field of aryl amine chemistry has evolved significantly over the decades. Initially central to the dye industry, their application has expanded dramatically. Modern research focuses on their role as core structures in pharmaceuticals, agrochemicals, and organic materials. researchgate.net A primary driver of innovation has been the development of more efficient and selective methods for their synthesis, particularly through transition metal-catalyzed C-N bond formation reactions like the Buchwald-Hartwig amination and Ullmann-type couplings. nih.govorganic-chemistry.orgmdpi.com
Current research trends are increasingly focused on sustainability and efficiency. This includes the development of catalysts based on earth-abundant metals like copper and iron, the use of milder reaction conditions, and the synthesis of bio-based aromatic amines to create more environmentally friendly production processes. archivemarketresearch.comorganic-chemistry.org Furthermore, the application of aryl amines in advanced materials, such as high-performance composites and organic electronics, continues to be an expanding area of investigation. archivemarketresearch.com The strategic synthesis of complex aryl amines, including those with sterically hindered motifs like this compound, remains a key objective for enabling the discovery of novel molecules with unique functions. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
4-N-tert-butylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVWDYFZDRRQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Aminophenyl N Tert Butyl Amine and Its Precursors
Strategies for Carbon-Nitrogen Bond Formation in Anilines
The creation of the aryl-nitrogen bond is a cornerstone in the synthesis of aniline (B41778) derivatives. Over the years, methodologies have evolved from harsh classical methods to more versatile and milder catalyzed reactions, significantly broadening the scope of accessible molecular structures.
Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C(sp²)–N bonds, offering a significant improvement over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited substrate scope. wikipedia.orgrug.nl
The Buchwald-Hartwig amination is a highly versatile method for synthesizing aryl amines through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (like triflates). wikipedia.orgacsgcipr.org This reaction has become a mainstay in both academic and industrial settings for its broad functional group tolerance and its applicability to a wide range of substrates. rug.nl The synthesis of a precursor to N-(4-aminophenyl)-N-(tert-butyl)amine could be envisioned via the coupling of tert-butylamine (B42293) with a suitably protected 4-haloaniline or 4-halonitrobenzene.
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgacsgcipr.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system, which includes a palladium precursor and a supporting ligand, as well as the base and solvent. acsgcipr.org Ligands, particularly bulky and electron-rich phosphines, are crucial for promoting the key steps of the catalytic cycle. rug.nlacsgcipr.org Several generations of catalyst systems have been developed to improve efficiency and expand the reaction's scope. wikipedia.org
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Typical Solvents |
|---|---|---|---|
| Pd(OAc)₂ | (o-Tolyl)₃P | NaOt-Bu | Toluene, Dioxane |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene |
Data compiled from multiple sources. acsgcipr.orgnih.gov
Recent advancements have introduced highly active "precatalysts" that are more stable and easier to handle, facilitating low catalyst loadings and reactions at milder temperatures. nih.gov The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine or the amine-palladium complex without competing in side reactions. acsgcipr.org
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org While its primary application is not the direct formation of C–N bonds, its principles are relevant in multi-step syntheses of complex N-aryl systems. beilstein-journals.org For instance, a biaryl scaffold could be constructed via a Suzuki coupling, with a nitrogen-containing functional group being introduced in a subsequent step.
The catalytic cycle for Suzuki coupling mirrors other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org In the transmetalation step, the organic group from the boron compound is transferred to the palladium center. A base is required to activate the organoboron species. wikipedia.org
The versatility of the Suzuki reaction allows for the coupling of a wide array of aryl halides and boronic acids, tolerating numerous functional groups, which makes it a powerful tool in complex molecule synthesis. wikipedia.orgsandiego.edu
Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Aryl/Vinyl Halide or Triflate | Aryl bromide, Aryl iodide | Electrophilic coupling partner |
| Organoboron Reagent | Arylboronic acid | Nucleophilic coupling partner |
| Base | Na₂CO₃, K₃PO₄, KOH | Activates the organoboron reagent |
Data compiled from multiple sources. wikipedia.orgsandiego.eduacs.org
Condensation Reactions for N-Substituted Amine Formation
Condensation reactions provide a classical and direct route to forming C–N bonds, often by reacting a carbonyl-containing compound with an amine to form an imine or enamine, which can then be reduced or undergo further transformation. A catalyst- and additive-free synthesis of N-substituted anilines has been reported through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govnih.gov This method involves the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones, yielding a variety of aniline derivatives under mild conditions. beilstein-journals.orgresearchgate.net
This approach highlights an alternative strategy that does not rely on transition metal catalysts, which can be advantageous in terms of cost and potential metal contamination of the final product. beilstein-journals.orgnih.gov The reaction proceeds smoothly, offering operational simplicity and the potential for large-scale production. researchgate.net
Selective Functional Group Transformations
The synthesis of this compound requires not only the formation of the key C-N bonds but also the careful management of functional groups. Often, a precursor molecule is synthesized with a functional group that is later converted to the desired amine.
Reduction of Nitro Precursors to Amino Groups
A common and effective strategy for introducing a primary amino group onto an aromatic ring is through the reduction of a nitro group. researchgate.net For the synthesis of the target compound, a plausible route involves the initial synthesis of N-(tert-butyl)-4-nitroaniline, followed by the selective reduction of the nitro group to the corresponding amine.
This transformation can be achieved using various reducing agents and catalyst systems. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. researchgate.net This method is often clean and high-yielding.
Alternative methods include the use of metal catalysts in the presence of a hydrogen donor. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a heterogeneous catalyst with sodium borohydride (B1222165) (NaBH₄) as the reducing agent to efficiently reduce 4-nitroaniline (B120555) to p-phenylenediamine (B122844). nih.govresearchgate.net This system demonstrates high conversion rates in short reaction times and offers the advantage of a magnetically separable catalyst that can be recycled and reused. nih.govresearchgate.net
Table 3: Comparison of Methods for Nitro Group Reduction
| Method | Catalyst / Reagent | Advantages |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High yields, clean reaction |
| Transfer Hydrogenation | Hydrazine, Formic acid | Avoids use of pressurized H₂ gas |
Data compiled from multiple sources. researchgate.netnih.govresearchgate.net
The chemical reduction of nitroaromatic compounds is beneficial as it transforms potentially toxic precursors into valuable amino compounds that serve as building blocks in various chemical industries. nih.gov
Formation of Carbamate and Related Protected Amino Intermediates
Protecting the amino group is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. wikipedia.org
The synthesis of tert-butyl (4-aminophenyl)carbamate involves the protection of one of the amino groups of p-phenylenediamine. This intermediate is valuable for further functionalization. The molecular formula for this compound is C₁₁H₁₆N₂O₂, and it is also known by synonyms such as N-Boc-p-phenylenediamine and 4-(tert-Butoxycarbonylamino)aniline. nih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride, is the standard reagent for the N-tert-butyloxycarbonylation of amines. wikipedia.orggsconlinepress.com The reaction typically proceeds under mild conditions and gives high yields of the corresponding N-Boc derivatives. The process can be carried out in various solvents, including water, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). fishersci.co.uk The reaction involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the carbamate. jk-sci.com
Various catalysts can be employed to facilitate this reaction, such as Amberlite-IR 120, which is a heterogeneous acid catalyst that allows for easy separation by filtration. Using this catalyst, the Boc protection of aniline can achieve a 99% yield in less than a minute under solvent-free conditions.
Interestingly, N-tert-butyloxycarbonylation can also be performed effectively without a catalyst. A catalyst-free method in water has been reported to give N-tert-Boc derivatives chemoselectively, avoiding common side products like isocyanates or ureas. organic-chemistry.orgnih.gov This approach is environmentally friendly as it operates at room temperature and avoids the use of acids or bases. organic-chemistry.org Solvent-free conditions have also been shown to be effective for the Boc protection of a wide range of amines. researchgate.net
Table 2: Conditions for N-tert-Butyloxycarbonylation of Aniline
| Method | Catalyst | Solvent | Yield | Reaction Time |
|---|---|---|---|---|
| Heterogeneous Catalysis | Amberlite-IR 120 | Solvent-free | 99% | < 1 min |
Data compiled from studies on Boc protection methodologies. organic-chemistry.org
Deprotection Strategies for the Amino Functionality
The removal of the Boc protecting group is typically achieved under acidic conditions. wikipedia.orgfishersci.co.uk This step is crucial for regenerating the free amine for subsequent reactions.
Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgfishersci.co.ukjk-sci.com The reaction is generally fast and occurs at room temperature. fishersci.co.uk The mechanism involves the protonation of the carbamate, followed by the loss of the tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, and the carbamic acid decarboxylates to the free amine. jk-sci.comacsgcipr.org
Alternative methods that avoid strong acids are also available, which can be beneficial for substrates sensitive to acid. fishersci.co.uk For instance, thermal deprotection in continuous flow without an acid catalyst has been demonstrated. acs.org The efficiency of thermal deprotection can be influenced by the solvent and temperature. acs.org Protic ionic liquids have also been used as catalysts for the hydrolytic cleavage of the N-Boc group under mild conditions. researchgate.net
Acidic Cleavage of tert-Butyl Carbamates
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. The synthesis of this compound can be envisaged via the deprotection of a suitable Boc-protected precursor, such as N-Boc-N'-(tert-butyl)-p-phenylenediamine.
The mechanism of acidic cleavage involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated carbamate, which decomposes to yield the free amine, carbon dioxide, and a stable tert-butyl cation. acsgcipr.org This cation can subsequently lose a proton to form isobutene. The reaction rate can exhibit a second-order dependence on the acid concentration. acs.org While strong acids like TFA are common, other reagents such as sulfuric acid in dichloromethane have also been shown to be effective for cleaving N-Boc groups. semanticscholar.org
The choice of acid and reaction conditions can be tailored to achieve selective deprotection in the presence of other acid-sensitive functional groups. acsgcipr.org
Table 1: Conditions for Acidic Cleavage of tert-Butyl Carbamates
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | Common alternative to TFA. |
| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Not specified | Effective for cleaving N-Boc amines. semanticscholar.org |
| p-Toluenesulfonic Acid | Not specified | Not specified | Used for removal of N-Boc group in solid-phase synthesis. semanticscholar.org |
Role of Scavengers in Deprotection Reactions
A significant challenge during the acidic deprotection of tert-butyl carbamates is the generation of the highly reactive tert-butyl cation. acsgcipr.org This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic sites within the target molecule, especially in complex structures like peptides which may contain electron-rich residues such as tryptophan or methionine. nih.govresearchgate.net
To mitigate these side reactions, "scavengers" are added to the reaction mixture. thermofisher.com Scavengers are nucleophilic compounds that efficiently trap the liberated carbocations, preventing them from reacting with the desired product. thermofisher.com The choice of scavenger is critical and depends on the specific substrate and the protecting groups present.
For instance, anisole (B1667542) is a widely used scavenger that can capture t-butyl cations, preventing the alkylation of sensitive functional groups. In cases involving sulfur-containing amino acids like methionine, scavengers with sulfide (B99878) structures may be employed, although these can sometimes form sulphonium compounds which themselves possess alkylating properties. nih.gov Triethylsilane is another effective scavenger that can reduce the indole (B1671886) ring of tryptophan, a potential side reaction that must be considered. researchgate.net
Table 2: Common Scavengers in Boc Deprotection Reactions
| Scavenger | Function | Target Side Reaction |
|---|---|---|
| Anisole | Traps t-butyl cations via electrophilic aromatic substitution. | Prevents alkylation of tryptophan and methionine. nih.gov |
| Thiophenol | Acts as a nucleophile to capture carbocations. | General carbocation scavenging. nih.gov |
| 1,2-Ethanedithiol (EDT) | Traps carbocations and minimizes disulfide bridge formation. | Prevents alkylation and protects cysteine residues. thermofisher.com |
| Triethylsilane (TES) | Reduces carbocations to alkanes. | General carbocation scavenging. researchgate.net |
Multicomponent Reactions Incorporating tert-Butyl Isocyanide
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. nih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful for generating peptide-like structures and other nitrogen-containing compounds. beilstein-journals.orgnih.gov
The synthesis of structures related to this compound can be achieved using tert-butyl isocyanide as a key building block. For example, the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an aldehyde, an amine, and an isocyanide, yields 3-aminoimidazole derivatives. encyclopedia.pub A specific application involves the reaction of 4-nitrobenzaldehyde, 2-aminopyridine, and tert-butyl isocyanide to form an N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine. rsc.org Subsequent reduction of the nitro group would yield a product containing both the N-(tert-butyl)amine and 4-aminophenyl moieties within a larger heterocyclic framework.
The general mechanism of the Ugi four-component reaction (U-4CR) involves the initial formation of an imine from an aldehyde and an amine. The isocyanide then adds to the imine to form a highly reactive nitrilium intermediate, which is subsequently trapped by a carboxylic acid. An intramolecular Mumm rearrangement then yields the final α-acylamino amide product. nih.govencyclopedia.pub The incorporation of tert-butyl isocyanide directly installs the N-tert-butyl group into the final product structure.
Table 3: Components of the Ugi Four-Component Reaction (U-4CR)
| Component | Role | Example |
|---|---|---|
| Aldehyde or Ketone | Carbonyl Component | 4-Nitrobenzaldehyde rsc.org |
| Amine | Nucleophile (forms imine) | 2-Aminopyridine rsc.org |
| Isocyanide | "Convertible" Component | tert-Butyl Isocyanide rsc.org |
| Carboxylic Acid | Nucleophile (traps intermediate) | Acetic Acid |
Asymmetric Synthesis Approaches to Related Amines
While this compound is an achiral molecule, the synthesis of chiral amines is of paramount importance in medicinal chemistry, as an estimated 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov Therefore, understanding asymmetric approaches is crucial for the synthesis of chiral analogues or more complex derivatives.
Several powerful strategies exist for the enantioselective synthesis of chiral amines:
Asymmetric Hydrogenation of Imines: This is one of the most direct methods, involving the hydrogenation of a prochiral imine using a chiral transition-metal catalyst. Significant progress has been driven by the development of novel chiral phosphorus ligands. nih.gov
Biocatalytic Methods: Enzymes such as ω-transaminases can be used to synthesize chiral amines from prochiral ketones. nih.gov This method offers high enantioselectivity but can be limited by product inhibition and unfavorable thermodynamic equilibria. nih.gov
Chiral Auxiliaries: Reagents like tert-butanesulfinamide, developed by the Ellman lab, serve as versatile chiral auxiliaries. yale.edu Condensation with an aldehyde or ketone forms a sulfinylimine, which can then be diastereoselectively reduced or attacked by an organometallic reagent. Subsequent removal of the sulfinyl group yields the chiral primary amine with high enantiopurity. yale.edu
These methods provide access to a vast array of chiral amines that serve as key building blocks for pharmaceuticals and other biologically active molecules. researchgate.net
Derivatives and Analogues of N 4 Aminophenyl N Tert Butyl Amine in Academic Research
Sulfonamide and Thiocarbamide Derivatives
The synthesis of sulfonamide and thiocarbamide derivatives from primary amines is a well-established area of organic chemistry. These derivatives are of significant interest due to their wide range of biological activities.
Sulfonamide Derivatives
Sulfonamides are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For N-(4-aminophenyl)-N-(tert-butyl)amine, the primary amino group can react with various sulfonyl chlorides to yield a range of N-substituted sulfonamides. A general synthetic scheme would involve the reaction of this compound with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, in a suitable solvent like pyridine (B92270) or in the presence of an aqueous base.
Although specific research on sulfonamide derivatives of this compound is limited, a study on the synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide from 1,4-phenylenediamine provides a relevant synthetic analogue. In this study, the reaction was carried out by refluxing p-toluenesulfonyl chloride with 1,4-phenylenediamine in the presence of triethylamine (B128534) in dry benzene. This methodology could be adapted for the synthesis of the corresponding derivative from this compound. The resulting compounds would be expected to possess a stable sulfonamide linkage with the bulky tert-butyl group potentially influencing the molecule's conformation and biological interactions.
Thiocarbamide Derivatives
Thiocarbamide (thiourea) derivatives are generally prepared by the reaction of an amine with an isothiocyanate. The primary amino group of this compound can readily react with various aryl or alkyl isothiocyanates to form the corresponding N,N'-disubstituted thiocarbamides. This reaction typically proceeds under mild conditions, often at room temperature in a suitable solvent like ethanol (B145695) or acetonitrile.
The resulting thiocarbamide derivatives would feature the characteristic C=S double bond and would be of interest for their potential biological activities, which are often associated with the thiourea (B124793) moiety.
Table 1: Hypothetical Sulfonamide and Thiocarbamide Derivatives of this compound
| Derivative Type | Reactant | Potential Product Name |
| Sulfonamide | p-Toluenesulfonyl chloride | N-(4-(N-(tert-butyl)amino)phenyl)-4-methylbenzenesulfonamide |
| Sulfonamide | Benzenesulfonyl chloride | N-(4-(N-(tert-butyl)amino)phenyl)benzenesulfonamide |
| Thiocarbamide | Phenyl isothiocyanate | 1-(4-(N-(tert-butyl)amino)phenyl)-3-phenylthiourea |
| Thiocarbamide | Allyl isothiocyanate | 1-Allyl-3-(4-(N-(tert-butyl)amino)phenyl)thiourea |
Complex Polyamine and Dendrimeric Structures
The incorporation of this compound into larger macromolecular structures like complex polyamines and dendrimers presents an interesting avenue for materials science and medicinal chemistry research. The bifunctional nature of the molecule, with a primary and a secondary amine, allows it to act as a building block or a branching unit.
Complex Polyamine Structures
Polyamines are organic compounds with two or more primary amino groups. This compound could be incorporated into polyamine chains through various synthetic strategies. For instance, the primary amino group could be reacted with a bifunctional alkylating agent, leading to the extension of a polyamine chain. The secondary tert-butylamino group could either be retained as a bulky side group influencing the polymer's properties or potentially be involved in further reactions under specific conditions.
Methods for polyamine synthesis include N-alkylation of amines with haloalkanes, which often leads to a mixture of products, and more controlled multi-step syntheses involving protecting group strategies. nih.gov
Dendrimeric Structures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The structure of this compound makes it a potential candidate for use as a core or a branching unit in dendrimer synthesis. For example, the primary amino group could be reacted with monomers in a divergent synthesis approach to build successive generations of a dendrimer.
Table 2: Potential Roles of this compound in Macromolecular Structures
| Macromolecule Type | Potential Role of the Compound | Key Functional Group Involved | Resulting Structural Feature |
| Complex Polyamine | Monomeric Unit | Primary amino group | Linear or branched polyamine chain with tert-butyl side groups |
| Dendrimer | Core Molecule | Primary amino group | Dendrimer with a central N-(4-phenyl)-N-(tert-butyl)amine core |
| Dendrimer | Branching Unit | Both primary and secondary amines (with appropriate activation) | Irregular or asymmetric dendrimer structure |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the specific theoretical investigation of the chemical compound this compound. Despite the common use of advanced computational methods to characterize molecular structures and properties, detailed studies focusing on this particular molecule according to a comprehensive quantum chemical framework appear to be unavailable in published research.
The requested in-depth analysis, encompassing a suite of sophisticated computational techniques, includes:
Density Functional Theory (DFT) for molecular geometry optimization.
Frontier Molecular Orbital (FMO) Analysis , including the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap to understand electron transfer dynamics.
Natural Bond Orbital (NBO) Analysis to investigate intramolecular interactions and charge delocalization.
Molecular Electrostatic Potential (MEP) Mapping for predicting reactive sites.
Vibrational Spectroscopy Calculations with Potential Energy Distribution (PED) to assign vibrational modes.
Time-Dependent Density Functional Theory (TD-DFT) to study electronic excitation and de-excitation processes.
While these computational methods are widely applied to a vast range of chemical compounds, and studies exist for structurally related molecules such as various aniline (B41778) and tert-butylamine (B42293) derivatives, a dedicated and comprehensive computational article featuring detailed research findings and data tables specifically for this compound could not be located.
The creation of a scientifically accurate article detailing these specific computational investigations requires access to primary research data from studies that have explicitly performed these calculations on the target molecule. Without such foundational research, it is not possible to generate the requested thorough and informative content, including the necessary data tables and detailed findings for each specified subsection. Therefore, the scientific community has not yet published a dedicated study that would provide the necessary data to construct the requested article.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Non-Linear Optical (NLO) Properties Prediction
Computational chemistry provides a powerful tool for predicting the Non-Linear Optical (NLO) properties of organic molecules like N-(4-aminophenyl)-N-(tert-butyl)amine. NLO materials are crucial for various applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β and γ). For molecules with potential NLO activity, the presence of electron-donating groups (like the amino and tert-butylamino groups) and an electron-accepting system (the phenyl ring) can lead to significant intramolecular charge transfer, which enhances NLO properties. nih.govanu.edu.au
Density Functional Theory (DFT) is a common method used to calculate these properties. Theoretical studies on similar organic chromophores show that the first hyperpolarizability (β_total) and second-order hyperpolarizability (γ) are key indicators of a molecule's NLO response. nih.gov For a molecule like this compound, DFT calculations would typically involve optimizing the molecular geometry and then computing the electronic properties. The results would be compared to known NLO materials to assess its potential. For instance, studies on other donor-acceptor systems have shown that modifications, such as introducing stronger electron-withdrawing groups, can dramatically increase hyperpolarizability values. nih.gov
Table 1: Predicted NLO Properties (Illustrative) This table is illustrative, based on typical values for similar organic molecules, as specific experimental data for the title compound is not readily available.
| Property | Symbol | Typical Calculated Value (a.u.) | Significance |
|---|---|---|---|
| Dipole Moment | μ | ~2-5 D | Indicates charge asymmetry, important for second-order NLO effects. |
| Linear Polarizability | ⟨α⟩ | ~150-250 | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β_total | Variable, >103 | Quantifies the second-order NLO response (e.g., frequency doubling). |
Topological Analysis (ELF, LOL, RDG)
Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. researchgate.netijasret.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods are used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. ijasret.comresearchgate.net An ELF or LOL analysis of this compound would reveal the covalent character of the C-N, C-C, and C-H bonds. The regions around the nitrogen atoms would show high localization corresponding to their lone pair electrons, which are crucial for the molecule's reactivity and hydrogen bonding capabilities. ijasret.com
Reduced Density Gradient (RDG): RDG analysis is a powerful tool for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net An RDG plot for the compound would map the regions of weak interactions. For instance, it would highlight potential intramolecular hydrogen bonding between the amine hydrogen and the tert-butyl group, as well as van der Waals interactions within the bulky tert-butyl group itself. These interactions are critical for determining the molecule's conformational preferences and its interactions with other molecules. researchgate.net
Molecular Dynamics (MD) Simulations for Solvent Interactions and Aggregation
Molecular dynamics (MD) simulations can model the behavior of this compound in different solvent environments over time, providing insights into solvation, solvent interactions, and the potential for aggregation. researchgate.netnih.gov
Simulations could be run in both polar (e.g., water) and non-polar (e.g., toluene) solvents. In a polar solvent, the primary amine group (-NH2) and the secondary amine (-NH-) would be expected to form hydrogen bonds with solvent molecules. In contrast, the phenyl ring and the tert-butyl group would favor interactions with non-polar solvents. researchgate.net
MD simulations are also effective for studying aggregation behavior. nih.govnih.gov Due to its amphiphilic nature, with both polar amine groups and non-polar hydrocarbon parts, the molecule might form aggregates or micelles in certain solvents. Simulations can predict the size, shape, and stability of these aggregates, which are often held together by intermolecular hydrogen bonds and π-π stacking interactions between phenyl rings. nih.govnih.gov
Molecular Docking Studies of Derivatives with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein, as well as the binding affinity. cmjpublishers.com Derivatives of this compound have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a protein involved in pain and inflammation. researchgate.net
In one such study, derivatives where the core amine structure is part of a larger carboxamide scaffold were docked into the TRPV1 binding site. researchgate.net The docking results revealed key interactions:
The tert-butylphenyl group typically occupies a hydrophobic pocket within the receptor.
The amide linker often forms crucial hydrogen bonds with amino acid residues like arginine and tyrosine in the binding site.
Modifications to other parts of the molecule are explored to optimize interactions and improve binding affinity.
These studies allow for the rational design of new derivatives with potentially higher potency and selectivity. researchgate.net
Table 2: Example Molecular Docking Results for a TRPV1 Antagonist Derivative Based on findings from studies on N-(4-tert-butylphenyl) carboxamide derivatives. researchgate.net
| Derivative Moiety | Interacting Residue (TRPV1) | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-tert-butylphenyl | Hydrophobic Pocket | Hydrophobic/van der Waals | -8.5 to -10.5 |
| Carboxamide Linker | Arginine / Tyrosine | Hydrogen Bond |
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency as TRPV1 antagonists. researchgate.net
Key findings from SAR studies on related N-(4-tert-butylbenzyl) propanamide antagonists include:
The B-Region (Propanamide): Modifications to the amide portion, such as adding methyl or cyclopropyl (B3062369) groups, were explored. An α-methyl group in this region was found to be a key pharmacophore for activity. researchgate.net
The C-Region (tert-butylphenyl): The 4-tert-butyl group on the phenyl ring is often critical for high binding affinity. Replacing the tert-butyl group with smaller groups (like methyl) or moving it to a different position (e.g., 2- or 3-position) typically leads to a dramatic reduction in antagonist potency. researchgate.net However, replacing the benzyl (B1604629) group with larger diaryl alkyl groups has, in some cases, led to compounds with even greater potency. researchgate.net
These studies systematically map the chemical space around the core structure to identify the features essential for biological activity. researchgate.netquizlet.com
Mechanistic Studies of Reactions (e.g., Acid-Catalyzed Disproportionation)
Theoretical studies can elucidate the mechanisms of chemical reactions. A relevant reaction for aromatic amines and their derivatives is acid-catalyzed disproportionation. While a study on the exact title compound is not available, research on the closely related N,N-bis(4-tert-butylphenyl)hydroxylamine provides a plausible mechanistic framework. researchgate.net
When treated with strong acids, this hydroxylamine (B1172632) derivative undergoes disproportionation to yield bis(4-tert-butylphenyl)amine (B1267972) and a more complex phenoxazine (B87303) derivative. The proposed mechanism involves the protonation of the hydroxylamine, followed by a series of complex rearrangements and intermolecular reactions. researchgate.net Such a study suggests that under strongly acidic conditions, this compound could also be susceptible to complex rearrangements or condensation reactions, initiated by protonation of one of the nitrogen atoms.
Environmental Fate Modeling (e.g., Atmospheric Degradation Pathways of tert-butylamine)
Environmental fate modeling predicts how a chemical will behave and degrade in the environment. A key component of the title compound is the tert-butylamine (B42293) moiety. Its atmospheric degradation has been investigated through quantum chemistry studies and laboratory experiments. whiterose.ac.uk
The primary atmospheric degradation pathway for tert-butylamine is initiated by a reaction with hydroxyl (OH) radicals. whiterose.ac.uk The main findings are:
The reaction proceeds primarily via hydrogen abstraction from the amino group (-NH2).
In the presence of nitrogen oxides (NOx), this leads to the formation of tert-butylnitramine ((CH3)3CNHNO2) and acetone (B3395972) as major products. whiterose.ac.uk
Minor products include formaldehyde, 2-methylpropene, and acetamide (B32628). whiterose.ac.uk
The reaction rate between tert-butylamine and OH radicals was measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. whiterose.ac.uk
This data is crucial for modeling the atmospheric lifetime and potential environmental impact of compounds containing the tert-butylamine structure.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the molecular structure of N-(4-aminophenyl)-N-(tert-butyl)amine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected signals for this compound would be consistent with its asymmetric structure. The large tert-butyl group creates a distinct singlet in the aliphatic region, while the aromatic protons exhibit a characteristic splitting pattern. The protons on the two different amine groups would appear as distinct signals, although their chemical shift can be variable and influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six unique carbon signals are anticipated: two for the tert-butyl group (one quaternary and one for the three equivalent methyl groups) and four for the aromatic ring, reflecting the para-substitution pattern. The specific chemical shifts are influenced by the electronic effects of the two different amino substituents.
Based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, the following table outlines the predicted chemical shifts.
| ¹H NMR Predicted Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (9H, singlet) | ~ 1.2 - 1.4 |
| Aromatic (4H, multiplet) | ~ 6.5 - 7.0 |
| Primary Amine (-NH₂, 2H, broad singlet) | ~ 3.5 - 4.5 |
| Secondary Amine (-NH, 1H, broad singlet) | ~ 3.0 - 4.0 |
| ¹³C NMR Predicted Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~ 30 - 32 |
| C (CH₃)₃ | ~ 50 - 55 |
| Aromatic C-N(tert-butyl) | ~ 140 - 145 |
| Aromatic C-NH₂ | ~ 138 - 142 |
| Aromatic C-H | ~ 115 - 120 |
Note: Predicted values are based on general chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations corresponding to its primary and secondary amine groups, the aromatic ring, and the aliphatic tert-butyl group.
The presence of both a primary (-NH₂) and a secondary (-NH-) amine is a key feature. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), while secondary amines show a single N-H stretching band. The aromatic C-H and C=C stretching vibrations, as well as the C-N stretching bands, provide further structural confirmation.
| FT-IR Predicted Absorption Bands | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3450 - 3300 (two bands) |
| N-H Stretch (Secondary Amine) | 3350 - 3310 (one band) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2970 - 2870 |
| C=C Stretch (Aromatic Ring) | 1620 - 1580 |
| N-H Bend (Primary Amine) | 1650 - 1580 |
| C-N Stretch (Aromatic) | 1335 - 1250 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The molecular weight of this compound is approximately 164.25 g/mol .
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like amines. In positive ion mode, this compound is expected to be readily protonated at one of its basic nitrogen atoms, resulting in a prominent pseudomolecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.
| ESI-MS Predicted Ion | |
| Ion | Predicted m/z |
| [M+H]⁺ | ~ 165.14 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus offering unambiguous identification. For the molecular formula C₁₀H₁₆N₂, HRMS would confirm the exact mass of the [M+H]⁺ ion.
| HRMS Predicted Data | |
| Molecular Formula | Predicted Exact Mass [M+H]⁺ |
| C₁₀H₁₇N₂⁺ | 165.1386 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for quantifying this compound in complex mixtures. An appropriate reversed-phase HPLC method can be developed to separate the compound from impurities or other components in a sample matrix. The mass spectrometer, often a tandem MS system (LC-MS/MS), provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. This allows for accurate quantification even at very low concentrations.
Chromatographic Separations
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For amine compounds like this compound, specific chromatographic methods are employed to handle their basic nature.
Flash column chromatography is a primary method for purifying organic compounds from reaction mixtures. Due to the basic nature of the amine functional groups in this compound, interactions with the acidic silica (B1680970) gel stationary phase can lead to poor separation, characterized by streaking and irreversible adsorption. rsc.orgbiotage.com To counteract these effects, several strategies are employed.
One common approach is to modify the mobile phase by adding a small amount of a competing base, such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide. rsc.orgbiotage.com This additive neutralizes the acidic sites on the silica surface, preventing the target amine from binding too strongly and allowing for effective elution and separation. biotage.combiotage.com
Another effective strategy involves using a different stationary phase. Amine-functionalized silica gel, where the silica surface is chemically modified with amino groups, provides a less acidic environment. biotage.comresearchgate.net This specialized media often allows for the successful purification of basic amines using standard non-polar solvent systems like hexane/ethyl acetate, simplifying the process and improving separation efficiency. biotage.comresearchgate.net
| Stationary Phase | Mobile Phase System | Modifier | Rationale & Remarks | Reference |
|---|---|---|---|---|
| Silica Gel | Hexane / Ethyl Acetate | ~0.1-1% Triethylamine (Et₃N) | Neutralizes acidic silanol (B1196071) groups on the silica surface to prevent peak tailing and improve recovery of basic amines. | rsc.org |
| Silica Gel | Dichloromethane (B109758) (DCM) / Methanol (B129727) (MeOH) | Ammonium Hydroxide | A common system for more polar amines. The base prevents irreversible adsorption. | biotage.com |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None required | The modified silica surface is less acidic, allowing for simplified purification without basic additives. Provides more predictable retention. | biotage.comresearchgate.net |
| Reversed-Phase C18 Silica | Acetonitrile / Water | Triethylamine (TEA) | Used for purifying ionizable amines. The base adjusts the mobile phase pH to keep the amine in its more retentive, free-base form. | biotage.com |
Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively to monitor the progress of a chemical reaction. libretexts.orgyoutube.com In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. libretexts.org
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate at regular intervals. libretexts.org Alongside the reaction mixture, reference spots of the pure starting material(s) and, if available, the pure product are also applied. libretexts.orgyoutube.com The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org
| Reaction Time | Lane 1: Starting Material (SM) | Lane 2: Reaction Mixture | Lane 3: Product (P) | Interpretation |
|---|---|---|---|---|
| T = 0 hours | Intense Spot (Rf = 0.6) | Intense Spot (Rf = 0.6) | No Spot | Reaction has just begun. Only starting material is present. |
| T = 2 hours | Intense Spot (Rf = 0.6) | Faint Spot (Rf = 0.6) Intense Spot (Rf = 0.4) | Intense Spot (Rf = 0.4) | Reaction is in progress. Starting material is being consumed and product is forming. |
| T = 4 hours | Intense Spot (Rf = 0.6) | No Spot (Rf = 0.6) Intense Spot (Rf = 0.4) | Intense Spot (Rf = 0.4) | Reaction is complete. The starting material has been fully consumed. |
While this compound itself can be analyzed by various chromatographic techniques, structurally similar compounds are used as derivatizing agents to enhance the analysis of other challenging molecules by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). rowan.edunih.gov Specifically, N-(4-aminophenyl)piperidine, a compound with the same high proton affinity aminophenyl moiety, has been employed as a chemical tag to improve the detection of organic acids. nih.govnsf.govresearchgate.net
Many important metabolites, such as organic acids, are difficult to analyze with high sensitivity using SFC-MS because they are typically detected in negative ionization mode, which is often less sensitive than positive mode. rowan.edunsf.gov Derivatization with a tag like N-(4-aminophenyl)piperidine attaches a basic amino group to the acidic analyte. nsf.gov This new derivative has a high proton affinity, allowing it to be readily ionized and detected with much greater sensitivity in the positive mode of an electrospray ionization (ESI) mass spectrometer. rowan.edunih.gov This approach has been shown to dramatically lower the detection limits for several organic acids, enabling their quantification at much lower concentrations. nih.govresearchgate.net
| Analyte | Detection Limit Improvement | Sensitivity Increase (vs. Native Form) | Reference |
|---|---|---|---|
| Lactic Acid | Achieved detection limits down to 0.5 ppb | At least 200-fold | nih.govresearchgate.net |
| Succinic Acid | Overall improvements from 25- to 2100-fold | At least 200-fold | nih.govresearchgate.net |
| Malic Acid | Overall improvements from 25- to 2100-fold | At least 200-fold | nih.govresearchgate.net |
| Citric Acid | Overall improvements from 25- to 2100-fold | At least 200-fold | nih.govresearchgate.net |
X-ray Diffraction (XRD) for Crystal Structure Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.commdpi.com To perform this analysis on a compound like this compound, a high-quality single crystal must first be grown. mdpi.com This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₄O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
| Source: mdpi.com |
Elemental Analysis (CHNS)
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results are used to confirm the empirical formula of a newly synthesized compound, providing a crucial check on its purity and identity. mdpi.com
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₆N₂. A sample of the purified compound is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimentally determined percentages of C, H, and N are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence that the compound has been synthesized with a high degree of purity. mdpi.com
| Element | Theoretical Mass % | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 73.12% | (Hypothetical: 73.05%) |
| Hydrogen (H) | 9.82% | (Hypothetical: 9.89%) |
| Nitrogen (N) | 17.06% | (Hypothetical: 17.01%) |
Applications and Roles in Chemical Research
Organic Synthesis Building Blocks and Intermediates
N-(4-aminophenyl)-N-(tert-butyl)amine is a valuable building block in organic synthesis, primarily utilized as an intermediate for the construction of more complex molecules. The presence of two distinct amine functionalities, the primary arylamine and the secondary N-tert-butylamine, offers differential reactivity that can be exploited for selective chemical transformations. The tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions and protect the secondary amine.
This compound serves as a precursor in the synthesis of various organic structures. For instance, derivatives of N-(4-aminophenyl) compounds are used to synthesize N-(4-aminophenyl)-substituted benzamides. researchgate.net The primary amino group can be selectively acylated, alkylated, or used in condensation reactions to form imines or heterocyclic rings, while the secondary amine can be reserved for subsequent functionalization. This strategic protection and selective reactivity make it an important intermediate in multi-step synthetic pathways. The strategic placement of the tert-butyl group offers robust protection, making it ideal for multi-step synthesis where selective functionalization is key. nbinno.com The versatility of amine-containing building blocks is crucial for creating diverse chemical libraries for drug discovery and materials science. enamine.net
Scaffold Design for Complex Molecules
In medicinal chemistry and materials science, the design of molecular scaffolds is crucial for developing new functional molecules. The this compound structure can serve as a core scaffold for the synthesis of complex molecules with desired properties. The phenylenediamine core is a common feature in many biologically active compounds and functional materials.
For example, aminophenyl-containing scaffolds are investigated for their potential in developing novel therapeutic agents. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been identified as active against both sensitive and resistant cancer cells. nih.gov Similarly, functionalized tetrahydropyran (B127337) scaffolds, which can be elaborated to include amine functionalities, are valuable for drug discovery due to their three-dimensional nature. nih.gov The rigid phenyl ring combined with the flexible amino and tert-butylamino groups in this compound provides a versatile platform for creating libraries of compounds with diverse spatial arrangements, which is a key aspect in the design of new drugs and materials.
Derivatization Reagents in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or mass spectrometry. This compound and its analogs have potential as derivatization reagents. The primary amino group can react with various functional groups, such as carboxylic acids, to form a stable derivative with improved detection characteristics.
A notable example is the use of a related compound, N-(4-aminophenyl)piperidine, as a derivatization tag to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edunih.gov This derivatization significantly improves the ionization efficiency and detection limits for these challenging analytes. rowan.edunih.gov The introduction of the aminophenyl moiety allows for sensitive detection in positive ionization mode, overcoming the limitations of detecting these compounds in their native, underivatized form. rowan.edunih.gov This demonstrates the potential of this compound to be used in similar applications, where the tert-butyl group could further influence the chromatographic behavior and fragmentation patterns in mass spectrometry.
| Analyte Class | Derivatization Reagent | Analytical Technique | Improvement | Reference |
| Organic Acids | N-(4-aminophenyl)piperidine | SFC-MS | Enhanced detection and sensitivity | rowan.edunih.gov |
Investigation of Photo-induced Energy and Electron Transfer Processes in Related Systems
The N-phenylamine and triphenylamine (B166846) moieties are well-known for their electron-donating properties and are frequently incorporated into molecules designed to study photo-induced energy and electron transfer processes. These processes are fundamental to a variety of applications, including solar energy conversion and photocatalysis.
Derivatives of this compound can be designed to act as electron donors in donor-acceptor systems. Upon photoexcitation, an electron can be transferred from the aminophenyl moiety to an acceptor molecule. The tert-butyl group can influence the electronic properties and the excited-state dynamics of the molecule. Research on related systems, such as tris[4-(2-thienyl)phenyl]amine–C70 complexes, provides insights into the electron transfer processes in donor-acceptor systems. ubbcluj.ro Furthermore, studies on BODIPY-porphyrin compounds investigate intramolecular energy transfer mechanisms, which are crucial for designing efficient light-harvesting systems. mdpi.com The electronic structure changes of aromatic amine photoacids during their excited-state proton transfer are also an area of active investigation. diva-portal.org These studies provide a framework for understanding the potential role of this compound derivatives in similar photophysical and photochemical processes.
Development of Functional Materials and Composites
The unique chemical properties of this compound make it a candidate for incorporation into functional materials and composites. The amino groups can be used to covalently link the molecule to polymer backbones or inorganic surfaces, creating hybrid materials with tailored properties.
For example, tris(4-aminophenyl)amine, a related compound, has been used to synthesize polyimide/graphitic carbon nitride composites for the removal of organic dyes through adsorption and photocatalysis. acs.org Additionally, tetra(4-aminophenyl)porphyrin has been shown to alter the electronic performance of reduced graphene oxide-based field-effect transistors, highlighting the role of aminophenyl groups in modulating the properties of advanced materials. nih.gov
Functionalized materials containing amine groups are widely investigated for their ability to adsorb various substances, including metal ions. The nitrogen atoms in the amine groups can act as binding sites for metal cations. Materials functionalized with amine-containing ligands have shown promise for the selective adsorption and recovery of rare earth elements (REEs). nih.govnih.gov
While specific studies on this compound for REE adsorption are not prevalent, the principle of using amine-functionalized materials is well-established. For instance, mesoporous carbons functionalized with DNA, which contains amine-rich nucleobases, have been used for the adsorption of REEs. researchgate.net Similarly, Cr-MIL-101, a metal-organic framework, can be functionalized with various organic groups containing amines to enhance its REE adsorption capacity. nih.gov The this compound molecule could be used to functionalize solid supports to create adsorbents for environmental remediation or resource recovery applications.
| Adsorbent Material | Functional Group | Target Analyte | Key Finding | Reference |
| Functionalized Cr-MIL-101 | Amine-containing groups | Rare Earth Elements | Enhanced adsorption capacity | nih.gov |
| DNA-Functionalized Mesoporous Carbon | Amine-rich nucleobases | Rare Earth Elements | Effective adsorption of Nd(III) | researchgate.net |
| Functionalized Porous Materials | Various amine groups | Rare Earth Elements | Potential for selective recovery | nih.gov |
In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. The performance of DSSCs is highly dependent on the properties of the sensitizer (B1316253) dye, which is responsible for light absorption and electron injection into the semiconductor electrode. Triphenylamine (TPA) and its derivatives are widely used as electron donor moieties in organic dyes for DSSCs due to their excellent electron-donating ability and hole-transporting properties. nih.govnih.govresearchgate.net
| Dye Class | Donor Moiety | Application | Key Feature | Reference |
| Triphenylamine-based dyes | Triphenylamine | DSSCs | High power conversion efficiency | nih.govnih.govresearchgate.net |
| Pyrazine-based sensitizers | Can incorporate aminophenyl groups | DSSCs | Favorable photophysical properties | mdpi.comrsc.org |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
The development of new synthetic routes for N-(4-aminophenyl)-N-(tert-butyl)amine and related compounds is focused on improving efficiency, reducing environmental impact, and increasing substrate scope. Traditional methods often rely on multi-step processes or harsh reaction conditions. Current research is exploring catalytic systems and novel reagents to overcome these limitations.
One promising area is the advancement of catalytic hydrogenation techniques. The reduction of a nitro group in a precursor molecule is a common strategy to form the aminophenyl moiety. researchgate.net Research is ongoing to develop more active and selective catalysts that can operate under milder conditions (lower temperature and pressure) and are more environmentally benign than traditional systems. For instance, the use of platinum-on-carbon (Pt/C) catalysts is well-established for the hydrogenation of various functional groups, including the reductive amination of ketones to form N-alkylated amines. chemicalbook.com Future pathways could explore novel metal catalysts (e.g., ruthenium, rhodium) or non-precious metal alternatives to achieve higher yields and purity while minimizing waste.
Another avenue involves the direct N-alkylation of p-phenylenediamine (B122844) or its derivatives. This can be challenging due to the potential for multiple alkylations and side reactions. Innovative strategies, such as the use of specific protecting groups like the tert-butoxycarbonyl (Boc) group, allow for controlled, stepwise synthesis. nih.gov Future research may focus on developing catalytic methods for direct, selective mono-N-alkylation, thus simplifying the synthetic process. For example, processes involving the reaction of quinoneimines with primary amines in the presence of a suitable solvent like methanol (B129727) represent a potential pathway for targeted synthesis. google.com
The table below summarizes potential areas of exploration for novel synthetic pathways.
| Research Area | Objective | Potential Advantages |
| Advanced Catalysis | Development of highly active and selective catalysts (e.g., novel metal complexes, nanoparticle catalysts). | Milder reaction conditions, higher yields, improved atom economy, reduced waste. |
| Green Chemistry Approaches | Use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. | Increased sustainability, lower environmental footprint, enhanced safety. |
| Direct Functionalization | Exploration of C-H activation or other direct methods to introduce the tert-butylamine (B42293) group. | Reduced number of synthetic steps, improved overall efficiency. |
| Biocatalysis | Utilization of enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, environmentally friendly. |
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry provides powerful tools for understanding the molecular properties of this compound and predicting its behavior in various applications. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming indispensable in modern chemical research.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org For this compound, DFT calculations can provide deep insights into its geometry, electronic properties, and reactivity. mdpi.comaps.org For example, DFT can be used to calculate molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are crucial for understanding the compound's redox properties and its potential as an antioxidant or in electronic materials. nih.gov Furthermore, DFT can simulate spectroscopic properties (e.g., IR, NMR), aiding in the structural characterization of the molecule and its derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. nih.gov By analyzing a dataset of related compounds, QSAR can identify key molecular descriptors (e.g., size, lipophilicity, electronic parameters) that influence a particular function. While specific QSAR studies on this compound are not widely published, this methodology could be applied to predict its antioxidant efficacy, toxicity, or performance as a polymer additive. Such models can significantly reduce the need for extensive experimental screening by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
The following table outlines the applications of these computational methods.
| Computational Method | Application for this compound | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and vibrational frequencies. | Understanding of reactivity, stability, spectroscopic signatures, and potential for use in electronic materials. wikipedia.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis electronic spectra. | Prediction of optical properties and understanding of electronic transitions. nih.gov |
| QSAR Modeling | Prediction of biological activity (e.g., antioxidant potential) or physical properties. | Identification of key structural features for desired functions, guiding the design of new derivatives. nih.gov |
| Molecular Docking | Simulation of interactions with biological targets (e.g., enzymes). | Elucidation of potential mechanisms of action for biological applications. |
Integration into Multicomponent and Flow Chemistry Systems
The integration of this compound into modern synthetic platforms like multicomponent reactions and continuous flow chemistry represents a significant step towards more efficient and scalable chemical production.
Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.govrug.nlrsc.org The dual amine functionality of this compound makes it an excellent candidate for use in various MCRs, such as the Ugi or Passerini reactions, to create complex heterocyclic structures and other novel compounds. rug.nlrug.nl This approach could accelerate the discovery of new materials or biologically active agents derived from this core structure.
Flow Chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This technology offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and easier scalability. durham.ac.ukrsc.org The synthesis of this compound or its subsequent use in further reactions could be adapted to a flow system. rsc.org For example, a catalytic hydrogenation step could be performed in a packed-bed reactor, allowing for safe handling of hydrogen gas and efficient catalyst use. durham.ac.uk An end-to-end continuous process could potentially combine synthesis and purification steps, leading to a highly streamlined and automated manufacturing process. rsc.org
The potential benefits of incorporating this compound into these advanced systems are highlighted below.
| Modern Synthetic Platform | Application | Potential Benefits |
| Multicomponent Reactions (MCRs) | Use as a key building block in one-pot syntheses. | Rapid generation of molecular complexity and diverse chemical libraries; high efficiency and atom economy. nih.govrsc.org |
| Continuous Flow Chemistry | Development of a continuous process for its synthesis or derivatization. | Improved safety, scalability, process control, and product consistency; potential for integration of multiple reaction and purification steps. durham.ac.ukrsc.org |
| Automated Synthesis Platforms | Integration into robotic systems for high-throughput screening of reaction conditions or synthesis of derivatives. | Accelerated optimization of synthetic routes and rapid discovery of new compounds. |
Q & A
Q. What protocols ensure safe handling of this compound given its potential hazards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
